molecular formula C8H8N2O4 B2725764 N-(5-hydroxy-2-nitrophenyl)acetamide CAS No. 67915-26-8

N-(5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B2725764
CAS No.: 67915-26-8
M. Wt: 196.162
InChI Key: AIYFITVQMIFCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H8N2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 5-position and a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by hydroxylation. One common method includes the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(5-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-hydroxy-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: this compound has potential therapeutic applications due to its structural similarity to other bioactive compounds. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(5-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the nitro group can participate in redox reactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison: N-(5-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positions of the hydroxyl and nitro groups on the phenyl ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

N-(5-hydroxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(12)2-3-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFITVQMIFCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.